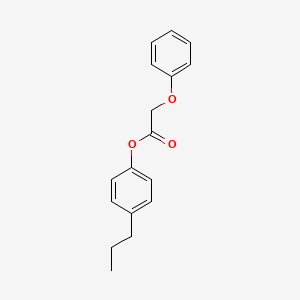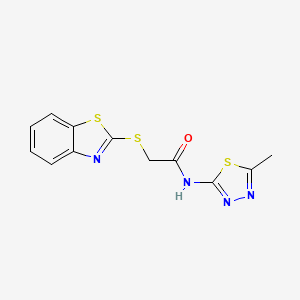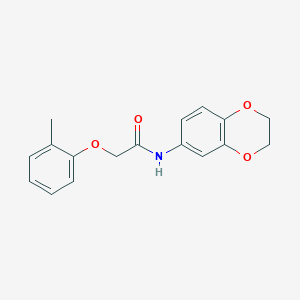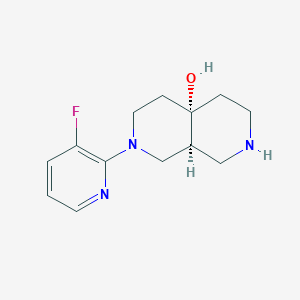![molecular formula C17H21NO2 B5626883 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5626883.png)
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of organic compounds known as chromenones. They are characterized by a chromene (benzopyran) ring system substituted with a ketone group. These compounds are known for their diverse range of biological activities and applications in different fields of chemistry and pharmacology.
Synthesis Analysis
- Synthesis Approach : While specific synthesis methods for this compound are not directly available, similar chromenone derivatives are synthesized using reactions like Knoevenagel condensation, Mannich type reactions, and reactions involving aromatic aldehydes, malononitrile, and enolizable C–H activated acidic compounds (Dekamin, Eslami, & Maleki, 2013).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of similar chromenone compounds shows significant diversity in their conformation. For instance, certain derivatives crystallize in different crystal systems like monoclinic and triclinic, with variations in cell constants and angles (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
- Reactivity : Chromenones exhibit a range of chemical reactivities, often participating in cycloaddition reactions, nucleophilic substitutions, and condensations. They can react with various reagents to form diverse heterocyclic compounds, indicating their versatile nature in chemical synthesis (Badrey & Gomha, 2012).
Physical Properties Analysis
- Solubility and Absorption : These compounds often show sensitivity to solvent polarity and can form hydrogen bonds with both protic and aprotic solvents. Their solubility and absorption characteristics are influenced by their molecular structure (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Chemical Properties Analysis
- Acid Dissociation Constants : The acid dissociation constants for chromenones are determined through spectroscopic methods, including UV/vis titration, which are crucial for understanding their behavior in different pH environments (Elenkova et al., 2014).
properties
IUPAC Name |
3-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-5-18(9-12(2)3)10-14-11-20-16-7-6-13(4)8-15(16)17(14)19/h6-8,11H,2,5,9-10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGJBXCFLVWIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=COC2=C(C1=O)C=C(C=C2)C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5626810.png)

![9-(cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5626833.png)



![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5626857.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5626858.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5626866.png)

![{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5626879.png)
![2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5626885.png)
![N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5626894.png)